4-Pentene-2,3-diol, 5-chloro-3-ethynyl-

Description

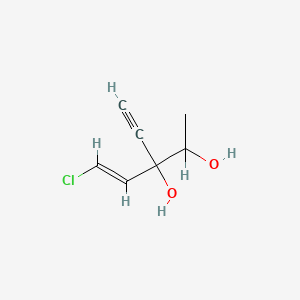

4-Pentene-2,3-diol, 5-chloro-3-ethynyl- is a substituted diol featuring a pentene backbone with hydroxyl groups at positions 2 and 3, a chlorine atom at position 5, and an ethynyl (C≡CH) group at position 2.

Properties

CAS No. |

74107-07-6 |

|---|---|

Molecular Formula |

C7H9ClO2 |

Molecular Weight |

160.6 g/mol |

IUPAC Name |

(E)-5-chloro-3-ethynylpent-4-ene-2,3-diol |

InChI |

InChI=1S/C7H9ClO2/c1-3-7(10,4-5-8)6(2)9/h1,4-6,9-10H,2H3/b5-4+ |

InChI Key |

VWNLADQDJVSVJL-SNAWJCMRSA-N |

SMILES |

CC(C(C=CCl)(C#C)O)O |

Isomeric SMILES |

CC(C(/C=C/Cl)(C#C)O)O |

Canonical SMILES |

CC(C(C=CCl)(C#C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Pentene-2,3-diol,5-(4-oxazolyl)- (CAS 169397-87-9)

- Structural Differences: The oxazolyl substituent (a nitrogen-containing heterocycle) replaces the chloro-ethynyl group in the target compound. Molecular Formula: C₈H₁₁NO₃ (oxazolyl derivative) vs. estimated C₇H₉ClO₂ for 5-chloro-3-ethynyl- (assuming a pentene backbone with Cl and ethynyl groups).

- Reactivity and Applications: The oxazolyl group may enhance biological activity (e.g., enzyme inhibition), as seen in melanoxadin (a related compound) . In contrast, the chloro-ethynyl groups in the target compound could favor synthetic applications, such as click chemistry or catalytic cross-coupling reactions.

- Physicochemical Properties :

Butane-2,3-diol and Pentane-1,5-diol

- Reaction Mechanisms: Butane-2,3-diol undergoes oxidation via Ru(III)/Ru(VI)-catalyzed pathways, forming carbocations or radicals depending on the catalyst . The ethynyl and chlorine substituents in 4-pentene-2,3-diol, 5-chloro-3-ethynyl- could alter this mechanism by stabilizing intermediates through resonance or steric effects.

- Degradation Kinetics :

- Studies on propane-1,3-diol derivatives (e.g., lignin model compounds) reveal that stereochemistry (erythro vs. threo) affects β-O-4 bond cleavage rates under alkaline conditions . If the target compound exhibits similar stereochemical features, its chloro and ethynyl groups could further modulate degradation rates by electronic or steric effects.

Aromadendrene-4,10-diol and Terpenoid Diols

- Biological Relevance: Aromadendrene-4,10-diol, a terpenoid diol, was overproduced in transgenic plants and linked to stress responses . While the target compound lacks a terpenoid backbone, its diol functionality may confer analogous roles in hydrogen bonding or molecular recognition.

- Functional Group Synergy: The ethynyl and chlorine substituents in 4-pentene-2,3-diol could mimic the bioactive properties of terpenoid diols (e.g., antimicrobial activity) but with distinct pharmacokinetics due to differences in hydrophobicity and metabolic stability .

Chlorinated Phenolic Compounds

- Toxicity and Environmental Impact: Chlorinated phenols (e.g., 3-chloro-4-(2,3-dichlorophenoxy)benzenamine) are known for persistence and bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.